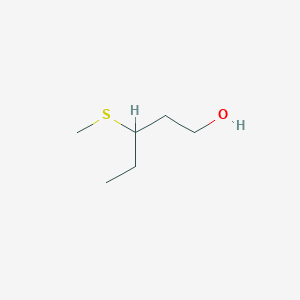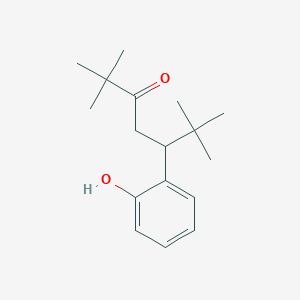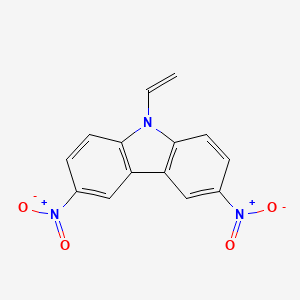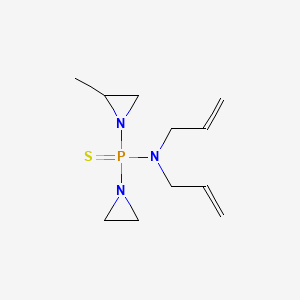-lambda~5~-phosphane CAS No. 37753-38-1](/img/structure/B14659595.png)
Tris[2-(butylsulfanyl)ethyl](oxo)-lambda~5~-phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris2-(butylsulfanyl)ethyl-lambda~5~-phosphane is a chemical compound that belongs to the class of tertiary phosphines. These compounds are characterized by the presence of a phosphorus atom bonded to three organic groups. The specific structure of Tris2-(butylsulfanyl)ethyl-lambda~5~-phosphane includes three 2-(butylsulfanyl)ethyl groups attached to a central phosphorus atom, which is also bonded to an oxygen atom, forming a lambda5 configuration.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris2-(butylsulfanyl)ethyl-lambda~5~-phosphane typically involves the reaction of a chlorophosphine with a Grignard reagent. The general reaction scheme can be represented as follows:
Preparation of Grignard Reagent: The Grignard reagent is prepared by reacting an alkyl halide with magnesium in an anhydrous ether solvent.
Reaction with Chlorophosphine: The Grignard reagent is then reacted with a chlorophosphine under controlled conditions to form the desired tertiary phosphine.
Industrial Production Methods
In an industrial setting, the production of Tris2-(butylsulfanyl)ethyl-lambda~5~-phosphane may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and solvent are optimized for maximum yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters ensures consistency and efficiency in production.
化学反応の分析
Types of Reactions
Tris2-(butylsulfanyl)ethyl-lambda~5~-phosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines with lower oxidation states.
Substitution: The butylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Lower oxidation state phosphines.
Substitution: Various substituted phosphines depending on the reagents used.
科学的研究の応用
Tris2-(butylsulfanyl)ethyl-lambda~5~-phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism by which Tris2-(butylsulfanyl)ethyl-lambda~5~-phosphane exerts its effects involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphorus atom in the compound can donate electron density to the metal center, stabilizing various oxidation states and facilitating catalytic cycles. The butylsulfanyl groups provide steric and electronic effects that can influence the reactivity and selectivity of the catalytic processes.
類似化合物との比較
Similar Compounds
Tris(2-carboxyethyl)phosphine: A reducing agent frequently used in biochemistry.
Tris(2-butoxyethyl)phosphate: An organic flame retardant.
Uniqueness
Tris2-(butylsulfanyl)ethyl-lambda~5~-phosphane is unique due to its specific combination of butylsulfanyl groups and the lambda5 configuration of the phosphorus atom. This unique structure imparts distinct steric and electronic properties, making it a valuable ligand in various catalytic applications.
特性
CAS番号 |
37753-38-1 |
|---|---|
分子式 |
C18H39OPS3 |
分子量 |
398.7 g/mol |
IUPAC名 |
1-[2-[bis(2-butylsulfanylethyl)phosphoryl]ethylsulfanyl]butane |
InChI |
InChI=1S/C18H39OPS3/c1-4-7-13-21-16-10-20(19,11-17-22-14-8-5-2)12-18-23-15-9-6-3/h4-18H2,1-3H3 |
InChIキー |
WGFHIAXWKDLEJH-UHFFFAOYSA-N |
正規SMILES |
CCCCSCCP(=O)(CCSCCCC)CCSCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


-lambda~5~-phosphane](/img/structure/B14659523.png)




![2-[2-(Morpholin-4-yl)ethanesulfinyl]-1H-benzimidazole](/img/structure/B14659552.png)



![2-[(1H-Benzimidazol-2-yl)sulfanyl]-1-phenylbutane-1,3-dione](/img/structure/B14659571.png)

![5H-imidazo[1,2-b]indazole](/img/structure/B14659583.png)


